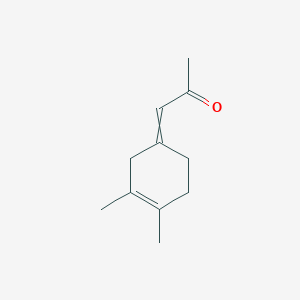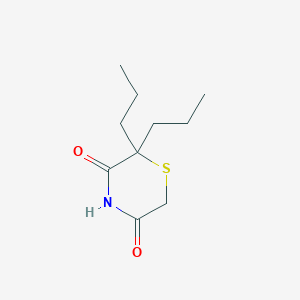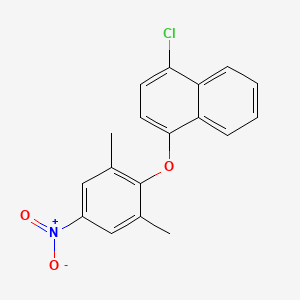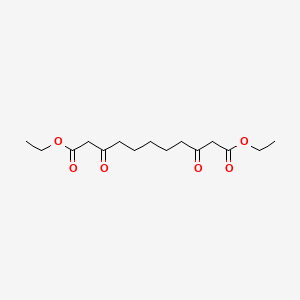
1-(3,4-Dimethylcyclohex-3-en-1-ylidene)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-Dimethylcyclohex-3-en-1-ylidene)propan-2-one is an organic compound characterized by a cyclohexene ring with two methyl groups and a propanone moiety. This compound is notable for its unique structure, which combines a cyclohexene ring with a ketone functional group, making it a subject of interest in various chemical research fields .
Méthodes De Préparation
The synthesis of 1-(3,4-Dimethylcyclohex-3-en-1-ylidene)propan-2-one typically involves the following steps:
Synthetic Routes: The compound can be synthesized through the aldol condensation of 3,4-dimethylcyclohexanone with acetone under basic conditions. The reaction proceeds via the formation of an enolate intermediate, which then undergoes nucleophilic addition to the carbonyl group of acetone, followed by dehydration to yield the final product.
Reaction Conditions: The reaction is usually carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide, at elevated temperatures to facilitate the condensation and dehydration steps.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to optimize reaction conditions and improve yield.
Analyse Des Réactions Chimiques
1-(3,4-Dimethylcyclohex-3-en-1-ylidene)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or diketones.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon, with reagents such as Grignard reagents or organolithium compounds, leading to the formation of tertiary alcohols
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., KMnO4, CrO3), reducing agents (e.g., NaBH4, LiAlH4), and nucleophiles (e.g., RMgX, RLi). .
Major Products: The major products formed from these reactions include carboxylic acids, alcohols, alkanes, and tertiary alcohols, depending on the specific reaction and conditions employed
Applications De Recherche Scientifique
1-(3,4-Dimethylcyclohex-3-en-1-ylidene)propan-2-one has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals .
Mécanisme D'action
The mechanism of action of 1-(3,4-Dimethylcyclohex-3-en-1-ylidene)propan-2-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects
Comparaison Avec Des Composés Similaires
1-(3,4-Dimethylcyclohex-3-en-1-ylidene)propan-2-one can be compared with other similar compounds:
Similar Compounds: Compounds such as 3,4-dimethylcyclohexanone, 3,4-dimethylcyclohexene, and 1-(3,4-dimethylcyclohex-3-en-1-yl)ethanone share structural similarities.
Uniqueness: The presence of both a cyclohexene ring and a propanone moiety in this compound makes it unique, offering distinct reactivity and applications compared to its analogs
This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for research and application.
Propriétés
Numéro CAS |
90213-57-3 |
|---|---|
Formule moléculaire |
C11H16O |
Poids moléculaire |
164.24 g/mol |
Nom IUPAC |
1-(3,4-dimethylcyclohex-3-en-1-ylidene)propan-2-one |
InChI |
InChI=1S/C11H16O/c1-8-4-5-11(6-9(8)2)7-10(3)12/h7H,4-6H2,1-3H3 |
Clé InChI |
DTKHMUCUPAYQEC-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(CC(=CC(=O)C)CC1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-(2,6-Dichlorophenyl)-1-phenylethenyl]-1,3-benzothiazole](/img/structure/B14368338.png)





![4-[(2-Phenylethyl)amino]butanamide](/img/structure/B14368389.png)


![[(1R,2S)-2-(2,5-Dimethoxyphenyl)cyclopentyl]methanesulfonic acid](/img/structure/B14368406.png)
![2,2,3-Trimethyl-3-[(methylsulfanyl)methyl]butanedinitrile](/img/structure/B14368409.png)

![2-[1-(4-Methoxyphenyl)prop-2-en-1-yl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14368432.png)
